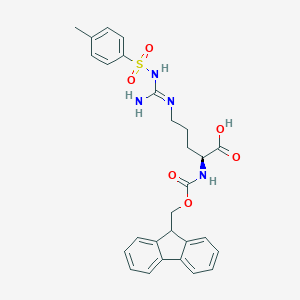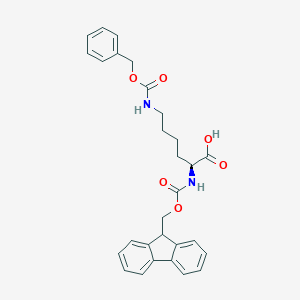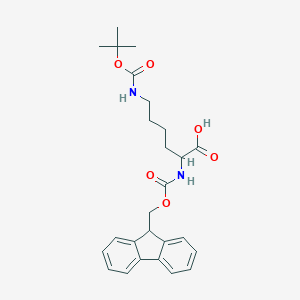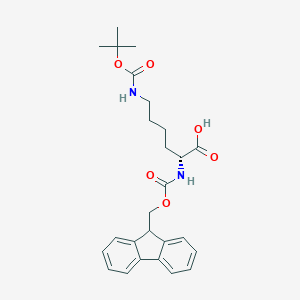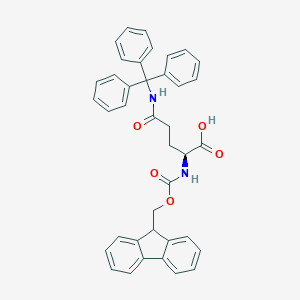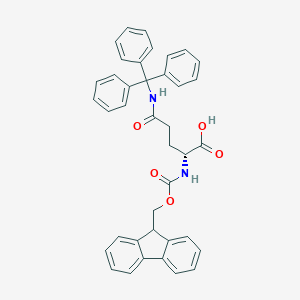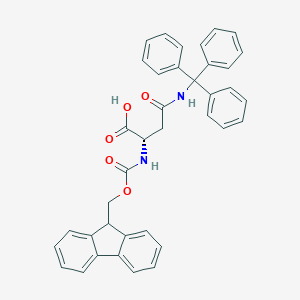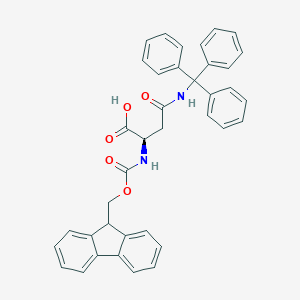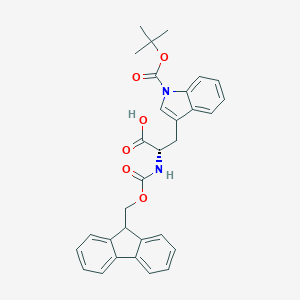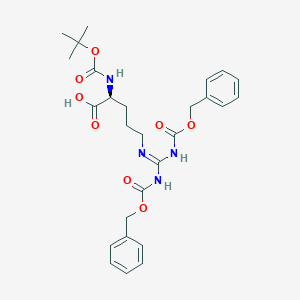
Boc-Arg(Z) 2-OH
Overview
Description
Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a white to off-white powder . It is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .
Synthesis Analysis
Boc-Arg(Z) 2-OH is used in Boc solid-phase peptide synthesis . It is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .Molecular Structure Analysis
The empirical formula of Boc-Arg(Z) 2-OH is C27H34N4O8 . Its molecular weight is 542.58 . The SMILES string isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)=N/C(=O)OCc2ccccc2)C(O)=O . Chemical Reactions Analysis
Boc-Arg(Z) 2-OH is suitable for Boc solid-phase peptide synthesis . It can be used for the research of inhibitors for processing proteinases .Physical And Chemical Properties Analysis
Boc-Arg(Z) 2-OH is a white to off-white powder . Its optical activity is [α]20/D +2.5±0.5°, c = 1% in methanol . The melting point is approximately 140 °C (dec.) .Scientific Research Applications
Peptide Synthesis and Biological Activity :
- Boc-Arg(Z) 2-OH has been used in the synthesis of opioid peptides with increased resistance to degradation by trypsin-like enzymes, indicating its potential for designing biologically active peptides (Izdebski et al., 2007).
- It's also involved in studies on lactam formation during the coupling procedures of N alpha-N omega-protected arginine derivatives, highlighting the challenges in peptide synthesis involving arginine and the inevitable side reactions like delta-lactam formation (Cezari & Juliano, 1996).
Photocatalytic Activity Enhancement :
- In photocatalysis, a heterostructure involving Bi2O2CO3/Bi4O5Br2 (BOC/BOB) demonstrated enhanced photocatalytic activity for NOx removal, indicating the use of Boc-Arg(Z) 2-OH in environmental applications (Zhu et al., 2019).
Synthesis and Characterization of Complexes :
- Boc-Arg(Z) 2-OH has been used in the synthesis of novel organotin(IV) complexes, which were structurally characterized and investigated for their cytotoxic activity against human colorectal carcinoma cells, showing potential in medicinal chemistry (Girasolo et al., 2010).
Innovations in Peptide Synthesis :
- Research has also focused on new methods and protective groups for peptide synthesis using Boc-Arg(Z) 2-OH, demonstrating the ongoing innovation in peptide synthesis techniques (Mutulis et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Boc-Arg(Z) 2-OH is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a reagent, it has potential applications in the synthesis of various compounds, including those with antimalarial, antileishmanial, antimicrobial, and cytotoxic properties .
properties
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Z) 2-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges were encountered when using Boc-Arg(Z)2-OH in the solid-phase synthesis of the γ-subunit of cGMP phosphodiesterase?
A1: The research paper highlights that using Boc-Arg(Z)2-OH, where Boc is tert-butyloxycarbonyl and Z is benzyloxycarbonyl, for incorporating arginine residues into the peptide sequence led to several challenges. [] The resulting peptide product was heterogeneous, rich in ornithine (a byproduct of arginine decomposition), and lacked the desired biological activity. [] This outcome suggests potential difficulties with deprotection and purification when using this particular protecting group strategy for arginine during the synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



